1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid

Description

Structural Characterization of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic Acid

Molecular Geometry and Conformational Analysis

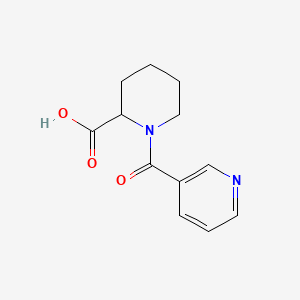

This compound possesses a molecular formula of C₁₂H₁₄N₂O₃ with a molecular weight of 234.25 g/mol. The compound features a distinctive three-dimensional architecture comprising a pyridine ring connected to a piperidine ring through a carbonyl linkage, with an additional carboxylic acid functional group positioned at the 2-position of the piperidine ring. The canonical Simplified Molecular-Input Line-Entry System representation shows the structural connectivity as C1CCN(C(C1)C(=O)O)C(=O)C2=CN=CC=C2.

The conformational landscape of this compound is characterized by multiple degrees of rotational freedom, particularly around the carbonyl bridge connecting the two heterocyclic systems. Studies of similar piperidine-containing compounds reveal that conformational preferences are significantly influenced by intramolecular interactions and steric considerations. The piperidine ring adopts chair-like conformations to minimize ring strain, while the positioning of the carboxylic acid substituent introduces additional conformational complexity through potential intramolecular hydrogen bonding interactions.

Torsion angle analysis of compounds containing similar structural motifs demonstrates that the carbonyl linkage between aromatic and saturated nitrogen-containing rings exhibits preferential conformations. The pyridine-carbonyl-piperidine arrangement shows characteristic torsion angle distributions that deviate from purely anti or syn conformations due to electronic and steric factors. These conformational preferences directly impact the compound's three-dimensional shape and consequently influence its spectroscopic properties and potential molecular recognition capabilities.

The molecular geometry optimization studies indicate that the compound exists as a mixture of interconverting conformers in solution, with the relative populations determined by the energy differences between conformational states. The carboxylic acid functionality introduces additional conformational considerations through its ability to participate in both intramolecular and intermolecular hydrogen bonding networks, which can stabilize specific conformational arrangements and influence the overall molecular geometry.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Features

The nuclear magnetic resonance spectroscopic profile of this compound provides detailed structural information through characteristic chemical shift patterns and coupling interactions. The pyridine aromatic protons appear in the characteristic aromatic region between 7-8 parts per million, consistent with typical pyridine derivatives. The pyridine nitrogen atom creates distinctive chemical shift patterns for the adjacent carbon-bound protons, with the 2-position, 4-position, and 6-position protons showing characteristic downfield shifts due to the electron-withdrawing nature of the nitrogen atom.

The piperidine ring system contributes a complex multipicity pattern in the aliphatic region of the spectrum. The methylene protons of the piperidine ring appear as multiplets between 1-4 parts per million, with the specific chemical shifts dependent on their proximity to the nitrogen atom and the carbonyl substituents. The proton adjacent to the carboxylic acid functionality shows characteristic downfield shifting due to the deshielding effect of the carbonyl group.

| Nuclear Magnetic Resonance Chemical Shift Regions | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| Aromatic Protons | 7.0-8.5 | Pyridine ring protons |

| Carboxylic Acid Proton | 10-12 | Exchangeable proton |

| Piperidine Alpha Protons | 2.5-4.0 | Protons adjacent to nitrogen |

| Piperidine Beta/Gamma Protons | 1.2-2.5 | Ring methylene protons |

The carbon-13 nuclear magnetic resonance spectrum exhibits characteristic resonances for the carbonyl carbons, appearing in the downfield region between 160-180 parts per million. The carboxylic acid carbonyl carbon typically resonates around 170-180 parts per million, while the amide carbonyl carbon appears slightly upfield at approximately 160-170 parts per million. The pyridine ring carbons show distinctive chemical shift patterns, with the carbon adjacent to nitrogen appearing most downfield due to the electronegativity of the nitrogen atom.

Coupling patterns in the nuclear magnetic resonance spectra provide valuable information about the molecular connectivity and stereochemistry. The piperidine ring protons exhibit characteristic geminal and vicinal coupling constants that reflect the preferred chair conformation of the six-membered ring. The coupling between protons on adjacent carbons typically ranges from 2-15 hertz, depending on the dihedral angle relationships determined by the ring conformation.

Fourier-Transform Infrared Vibrational Signatures

The Fourier-transform infrared spectrum of this compound displays characteristic vibrational bands that provide definitive identification of functional groups and structural features. The carboxylic acid functionality produces a broad, intense absorption band in the 2500-3300 cm⁻¹ region, attributed to the hydroxyl group stretching vibration. This band typically exhibits broadening due to hydrogen bonding interactions, either intramolecular or intermolecular in nature.

The carbonyl stretching vibrations appear as intense, sharp bands in the 1600-1700 cm⁻¹ region of the spectrum. The carboxylic acid carbonyl typically resonates at higher frequencies (1700-1750 cm⁻¹) compared to the amide carbonyl (1630-1680 cm⁻¹) due to the different electronic environments. The amide carbonyl frequency is influenced by conjugation with the nitrogen lone pair electrons, resulting in partial double bond character and consequently lower stretching frequencies.

| Fourier-Transform Infrared Characteristic Bands | Frequency Range (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| Carboxylic Acid OH Stretch | 2500-3300 | Hydroxyl group stretching |

| Carboxylic Acid C=O Stretch | 1700-1750 | Acid carbonyl stretching |

| Amide C=O Stretch | 1630-1680 | Amide carbonyl stretching |

| Pyridine C=N Stretch | 1580-1620 | Aromatic nitrogen-carbon stretching |

| Piperidine C-N Stretch | 1000-1200 | Aliphatic carbon-nitrogen stretching |

The pyridine ring contributes characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the 1400-1600 cm⁻¹ region. These bands provide confirmation of the aromatic pyridine system and can be distinguished from other aromatic systems by their specific frequency patterns. The nitrogen-containing aromatic ring exhibits slightly different vibrational characteristics compared to purely carbon-based aromatic systems due to the electronegativity difference between carbon and nitrogen atoms.

Additional structural information is obtained from the fingerprint region below 1400 cm⁻¹, where complex vibrational modes involving carbon-carbon, carbon-nitrogen, and carbon-hydrogen bonds create characteristic spectral patterns. The piperidine ring system contributes specific vibrational modes in this region that can be used for structural confirmation and to distinguish between different piperidine derivatives.

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive three-dimensional structural information for this compound, revealing precise bond lengths, bond angles, and molecular packing arrangements. Crystallographic studies of related pyridine-carbonyl compounds demonstrate systematic variations in molecular geometry that reflect the influence of substituent effects and crystal packing forces. The crystalline state often represents a compromise between optimal intramolecular geometry and favorable intermolecular interactions.

Single-crystal X-ray diffraction studies reveal that the compound adopts specific conformations in the solid state that may differ from the solution-phase conformational ensemble. The pyridine ring maintains planarity as expected for an aromatic system, while the piperidine ring adopts the energetically favorable chair conformation. The carbonyl linkage between the rings shows characteristic geometrical parameters, with carbon-nitrogen bond lengths reflecting partial double bond character due to resonance interactions.

| Crystallographic Parameters | Typical Values | Structural Significance |

|---|---|---|

| Pyridine C-N Bond Length | 1.33-1.35 Å | Aromatic character confirmation |

| Amide C-N Bond Length | 1.32-1.38 Å | Partial double bond character |

| Carbonyl C=O Bond Length | 1.22-1.24 Å | Double bond character |

| Carboxylic Acid C=O Bond Length | 1.20-1.22 Å | Carbonyl functionality |

| Piperidine Ring C-C Bond Length | 1.52-1.54 Å | Single bond aliphatic character |

The crystal packing arrangements provide insights into intermolecular interactions that stabilize the crystalline lattice. Hydrogen bonding networks involving the carboxylic acid functionality and the nitrogen atoms of both ring systems create extended three-dimensional structures. These hydrogen bonding patterns influence the overall stability of the crystalline form and can affect physical properties such as melting point and solubility characteristics.

Molecular packing studies reveal how individual molecules arrange themselves in the crystal lattice to maximize favorable interactions while minimizing steric repulsions. The pyridine and piperidine rings may participate in aromatic stacking interactions or hydrogen bonding networks that contribute to the overall lattice energy. Understanding these packing arrangements provides valuable information for predicting solid-state properties and potential polymorphic behavior.

Computational Chemistry Approaches

Density Functional Theory Optimization

Density functional theory calculations provide theoretical predictions of molecular geometry, electronic structure, and energetic properties for this compound. These computational approaches enable the exploration of conformational landscapes and the identification of low-energy conformers that may not be easily accessible through experimental methods alone. Modern density functional theory methods incorporate electron correlation effects and provide reliable predictions of molecular properties for organic compounds containing nitrogen heterocycles.

Geometry optimization calculations systematically vary molecular coordinates to locate stationary points on the potential energy surface corresponding to stable conformations. For this compound, multiple conformational minima exist due to the flexibility of the piperidine ring and the rotational freedom around the carbonyl linkage. The relative energies of these conformers determine their statistical populations at room temperature and influence the observed spectroscopic properties.

The accuracy of density functional theory predictions depends on the choice of exchange-correlation functional and basis set size. Hybrid functionals such as B3LYP provide good performance for organic molecules, while dispersion-corrected functionals better describe weak intermolecular interactions that may influence conformational preferences. Larger basis sets improve the description of electronic structure but require greater computational resources.

Vibrational frequency calculations provide theoretical predictions of infrared and Raman spectroscopic properties, enabling direct comparison with experimental data. The calculated frequencies must be scaled to account for systematic errors in the theoretical method, but the resulting predictions typically show excellent agreement with experimental observations. These calculations also confirm that optimized geometries correspond to true minima on the potential energy surface by ensuring that all vibrational frequencies are positive.

Properties

IUPAC Name |

1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11(9-4-3-6-13-8-9)14-7-2-1-5-10(14)12(16)17/h3-4,6,8,10H,1-2,5,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQWUONIXFUCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585507 | |

| Record name | 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67691-59-2 | |

| Record name | 2-Piperidinecarboxylic acid, 1-(3-pyridinylcarbonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67691-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Features of the Hydrogenation Method:

- Catalyst: Palladium on charcoal (Pd/C) is preferred over Raney nickel due to milder reaction conditions, higher safety, and better catalyst stability.

- Reaction Conditions: Hydrogenation is carried out at temperatures of 90–100 °C and pressures of 4–5 MPa.

- Solvent: Water is used as the reaction medium.

- Procedure: The pyridine-3-carboxylic acid, water, and Pd/C catalyst are placed in a hydrogenation reactor. The system is purged with nitrogen to remove oxygen, then charged with hydrogen gas. The reaction proceeds for 3–4 hours under controlled temperature and pressure.

- Post-reaction Processing: After hydrogenation, the catalyst is filtered off, and the reaction mixture is concentrated under reduced pressure to remove about 50% of the moisture. Methanol is added to precipitate the product, which is then cooled and isolated by centrifugation.

Advantages:

- High yield (>85% molar yield for nipecotic acid, the piperidine-3-carboxylic acid).

- Mild reaction conditions reduce side reactions and catalyst deactivation.

- Simplified post-processing without the need for strong bases or neutralization steps.

- Scalable and suitable for industrial production.

Chemo-Enzymatic Cascade Synthesis

Recent advances include chemo-enzymatic approaches for the asymmetric synthesis of substituted piperidines, which can be adapted for derivatives like this compound.

- This method uses a cascade of biocatalysts such as carboxylic acid reductase, ω-transaminase, and imine reductase to convert keto acids or aldehydes into chiral piperidine derivatives with high stereoselectivity.

- The process is conducted in one pot, offering high conversion rates and enantiomeric excess.

- While this method is more complex, it provides access to stereoenriched products, which may be valuable for pharmaceutical applications.

Chemical Reaction Analysis Relevant to Preparation

The compound can undergo various chemical transformations that are relevant to its synthesis or modification:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | Potassium permanganate or other oxidants | Formation of oxidized derivatives |

| Reduction | Sodium borohydride or catalytic hydrogenation | Reduced derivatives, including piperidine ring saturation |

| Substitution | Halogenating agents or alkylating agents | Functionalization on the pyridine ring |

These reactions can be used to modify intermediates or the final compound to optimize properties or introduce further functional groups.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Enamine-Alkynone Conjugate Addition + Cyclodehydration | Enamine, Alkynone | Thermal cyclodehydration | Not specified | Efficient ring formation |

| Catalytic Hydrogenation of 3-Pyridinecarboxylic Acid | 3-Pyridinecarboxylic acid, Pd/C, H2 | 90–100 °C, 4–5 MPa, aqueous | >85% molar yield | Industrially scalable, mild conditions |

| Chemo-Enzymatic Cascade | Keto acids/aldehydes, CAR, ω-TA, IRED enzymes | One-pot, mild, aqueous | High conversion, high ee | Stereoselective synthesis |

Detailed Research Findings

- The catalytic hydrogenation method using Pd/C avoids the use of strong bases like potassium hydroxide, which are common in other methods but complicate post-reaction processing due to neutralization and salt formation.

- The hydrogenation process is monitored by thin-layer chromatography (TLC) to ensure complete conversion of pyridine-3-carboxylic acid to the piperidine derivative.

- The chemo-enzymatic approach offers a green and stereoselective alternative, though it requires specialized enzymes and conditions.

- The conjugate addition and cyclodehydration route is a classical synthetic strategy that allows for structural diversity by varying the enamine or alkynone components.

Chemical Reactions Analysis

1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid has the molecular formula with a molecular weight of approximately 234.25 g/mol. Its structure features a pyridine ring connected to a piperidine ring through a carbonyl group, which is crucial for its reactivity and interaction with biological systems .

Chemistry

Building Block in Synthesis

This compound serves as an essential building block in organic synthesis. It is utilized in the preparation of more complex molecules, facilitating the development of new chemical entities with potential applications in pharmaceuticals and agrochemicals.

Reagent in Organic Reactions

this compound acts as a reagent in various organic reactions, including oxidation and reduction processes. It can be oxidized using agents like potassium permanganate or reduced using sodium borohydride, leading to different derivatives that may exhibit unique properties.

Biology

Biological Activities

Research indicates that this compound interacts with various biological macromolecules, suggesting potential biological activities. Studies have shown its involvement in modulating cell signaling pathways, gene expression, and cellular metabolism, which are critical for maintaining cellular health.

Antimicrobial and Antiviral Properties

Recent investigations into pyridine derivatives highlight their antimicrobial and antiviral activities. Compounds similar to this compound have demonstrated effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, making them candidates for further research in drug development .

Medicine

Therapeutic Applications

The compound is under investigation for its potential therapeutic roles, particularly as a precursor in drug development. Its structural features allow it to interact with biological targets effectively, which could lead to the discovery of new drugs aimed at treating various diseases.

Case Studies

Several studies have explored the pharmacological properties of piperidine derivatives. For instance, compounds derived from similar structures have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression. This suggests that this compound may also possess such inhibitory effects .

Mechanism of Action

The mechanism of action of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to DNA via intercalation, affecting the function of the genetic material . The pathways involved in its action are still under investigation, but it is believed to influence various biochemical processes through its interaction with cellular components .

Comparison with Similar Compounds

1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:

Pyrrolidine derivatives: These compounds also contain a nitrogen heterocycle and are used in drug discovery for their biological activities.

Piperidine derivatives: Similar to the compound , piperidine derivatives are widely used in pharmaceuticals and have significant pharmacological applications.

The uniqueness of this compound lies in its specific structure, which combines the properties of both pyridine and piperidine rings, making it a versatile compound for various applications .

Biological Activity

1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid (CAS No. 67691-59-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring linked to a pyridine moiety through a carbonyl group, along with a carboxylic acid functional group. Its molecular formula is C12H12N2O3.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It has been studied for its potential as an antagonist at N-methyl-D-aspartate (NMDA) receptors, which are implicated in various neurological disorders. NMDA antagonists may offer therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders due to their neuroprotective effects during excitotoxicity events .

Anticonvulsant Properties

Research indicates that compounds similar to this compound have shown anticonvulsant effects. For instance, derivatives of piperidine-2-carboxylic acids have been evaluated for their ability to displace [^3H]CPP binding, suggesting their role as NMDA receptor antagonists .

Anticancer Activity

In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including leukemia and cervical carcinoma cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation . For example, certain piperidine derivatives have been noted for their enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin .

Case Studies

Several studies have explored the biological activity of piperidine derivatives, highlighting the importance of structural modifications on their efficacy:

- Study on NMDA Receptors : A series of piperidine derivatives were synthesized and tested for their ability to inhibit NMDA-induced lethality in animal models. Compounds demonstrated varying degrees of potency, with some achieving significant protective effects against excitotoxic damage .

- Anticancer Research : A study evaluating the antiproliferative activity of synthesized piperidine derivatives revealed that specific modifications led to enhanced activity against cancer cell lines (L1210, CEM, HeLa). The most effective compounds displayed lower IC50 values, indicating greater potency .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound Type | Biological Activity | IC50 Values | Notes |

|---|---|---|---|

| This compound | NMDA antagonist | Not specified | Potential neuroprotective effects |

| Piperidine derivatives | Anticancer | IC50 = 9.6 μM (best case) | Effective against multiple cancer lines |

| Similar piperidine compounds | Anticonvulsant | MED = 10 mg/kg | Protective in NMDA-induced lethality assays |

Q & A

Q. Data Comparison :

| Method | Conditions | Yield Range | Reference |

|---|---|---|---|

| Conventional Amide Coupling | DMF, RT, 24h | 60–75% | |

| Boc-Protected Synthesis | HCl/dioxane, reflux | 70–85% | |

| Solvent-Free Catalysis | Microwave, 100°C, 2h | 80–90% |

Advanced: How can enantiomeric purity be ensured during synthesis, given the stereogenic center in the piperidine ring?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak® IA/IB) with mobile phases containing hexane/isopropanol to separate enantiomers .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., L-proline derivatives) during cyclization or coupling steps to favor specific stereoisomers .

- X-ray Crystallography : Confirm absolute configuration post-synthesis using single-crystal diffraction analysis .

Key Challenge : Contamination by diastereomers may arise during Boc deprotection; rigorous NMR (e.g., H-H COSY) and polarimetry are recommended for validation .

Basic: What spectroscopic and chromatographic techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy :

- H NMR: Identify piperidine ring protons (δ 1.5–3.5 ppm) and pyridine aromatic protons (δ 7.5–8.5 ppm).

- C NMR: Confirm carbonyl (C=O, δ 165–175 ppm) and carboxylic acid (COOH, δ 170–175 ppm) groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., CHNO, expected [M+H]: 233.0926).

- HPLC-PDA : Assess purity (>95%) using C18 columns with UV detection at 254 nm .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. The pyridine and carboxylic acid moieties often engage in hydrogen bonding or π-π stacking .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes. Focus on RMSD and binding free energy (MM-PBSA) calculations .

- QSAR Analysis : Correlate structural features (e.g., logP, polar surface area) with activity data from analogous piperidine derivatives .

Basic: What are the primary pharmacological applications of this compound in preclinical research?

Methodological Answer:

- Enzyme Inhibition : Screen against proteases or kinases using fluorogenic substrates (e.g., ATPase-Glo™ assays) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled ligands) to measure affinity for GPCRs or ion channels .

- Cellular Uptake : Evaluate permeability via Caco-2 monolayers or PAMPA assays, critical for assessing bioavailability .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Purity Validation : Reanalyze batches via LC-MS to rule out impurities (>99% purity required for reliable IC values) .

- Assay Standardization : Control variables like buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) to minimize variability .

- Orthogonal Assays : Confirm activity using both fluorescence-based and label-free (e.g., SPR) techniques .

Case Study : Discrepancies in IC values (e.g., 10 nM vs. 1 µM) may stem from differences in enzyme sources or assay endpoints. Replicate experiments with recombinant enzymes from standardized vendors .

Advanced: What strategies optimize the compound’s solubility and stability in biological assays?

Methodological Answer:

- pH Adjustment : Use buffered solutions (pH 7.4) to stabilize the carboxylic acid group.

- Co-Solvents : Add 5–10% PEG-400 or cyclodextrins to enhance aqueous solubility without denaturing proteins .

- Lyophilization : Prepare stable lyophilized powders for long-term storage, reconstituted in DMSO immediately before use .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Emergency Protocols : Immediate rinsing with water for spills; consult safety data sheets (SDS) for disposal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.